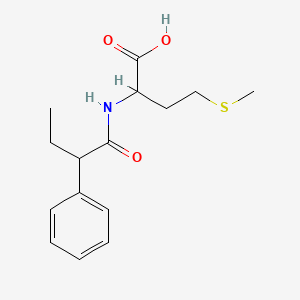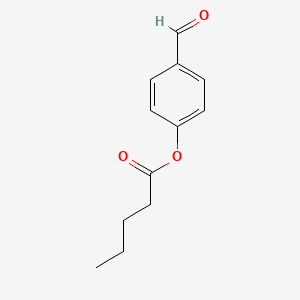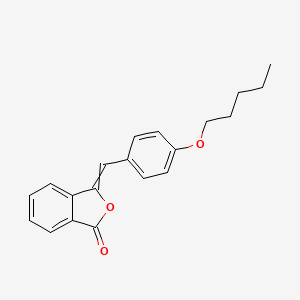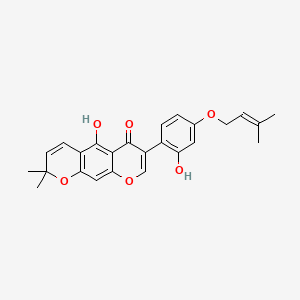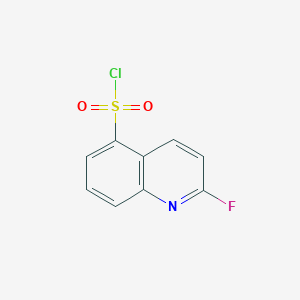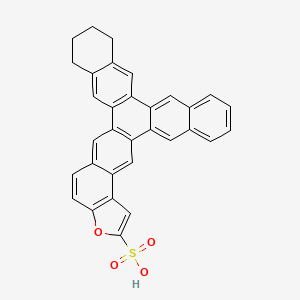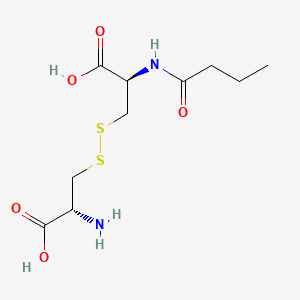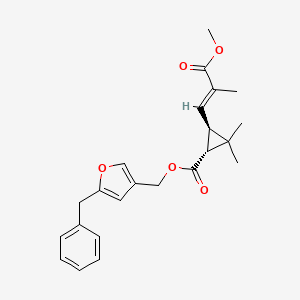
Pyresmethrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyresmethrin is a synthetic pyrethroid insecticide known for its high efficacy in controlling a wide range of insect pests. It is chemically identified as (5-benzylfuran-3-yl)methyl (1R,3R)-3-[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate . This compound is widely used in agricultural and domestic settings due to its potent insecticidal properties and relatively low toxicity to mammals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyresmethrin involves several key steps:
Formation of the cyclopropane ring: This is achieved through the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.
Introduction of the furan ring: The furan ring is introduced via a series of reactions involving the appropriate furan derivative.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with the furan derivative to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Pyresmethrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the this compound molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Pyresmethrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential therapeutic applications due to its insecticidal properties.
Industry: Widely used in the formulation of insecticides for agricultural and domestic use
Mecanismo De Acción
Pyresmethrin exerts its insecticidal effects by targeting the sodium channels in the nerve cells of insects. It disrupts the normal function of these channels, leading to prolonged depolarization of the nerve cell membrane. This results in paralysis and eventual death of the insect . The molecular targets include the sodium channel protein type 1 subunit alpha, which is crucial for the proper functioning of the nervous system in insects .
Comparación Con Compuestos Similares
- Permethrin
- Deltamethrin
- Cypermethrin
- Fenvalerate
- Phenothrin
Propiedades
Número CAS |
24624-58-6 |
|---|---|
Fórmula molecular |
C23H26O5 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(5-benzylfuran-3-yl)methyl (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O5/c1-15(21(24)26-4)10-19-20(23(19,2)3)22(25)28-14-17-12-18(27-13-17)11-16-8-6-5-7-9-16/h5-10,12-13,19-20H,11,14H2,1-4H3/b15-10+/t19-,20+/m1/s1 |
Clave InChI |
YSEUOPNOQRVVDY-OGEJUEGTSA-N |
SMILES isomérico |
C/C(=C\[C@@H]1[C@H](C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)/C(=O)OC |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


